molecular formula C9H8N4O B2668188 1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone CAS No. 1095275-21-0

1-(6-(1h-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone

Cat. No.: B2668188
CAS No.: 1095275-21-0
M. Wt: 188.19
InChI Key: AAPAFUQJDLYDQO-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone is a heterocyclic compound that features both a triazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-acetylpyridine with 1,2,4-triazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyridine rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and processes . These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl) ethanone is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-7(14)8-2-3-9(11-4-8)13-6-10-5-12-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPAFUQJDLYDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

622 mg (corresponding to 9.00 mmol) of 1H-1,2,4-triazole was dissolved in 10 mL of dimethylformamide. Then, 600 mg (corresponding to 3.00 mmol) of 5-acetyl-2-bromopyridine and 1.24 g (corresponding to 9.00 mmol) of potassium carbonate were added thereto. The resulting solution was heated at 100° C. for 3 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, supplemented with a saturated ammonium chloride aqueous solution and water, and extracted 3 times with dichloromethane. The combined dichloromethane layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (elution solvent: dichloromethane/ethyl acetate=4/1), to obtain 480 mg (corresponding to 2.55 mmol) of 5-acetyl-2-(1H-1,2,4-triazole-1-yl)pyridine (FIG. 4, step 1).
Quantity
622 mg
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Reaction Step One
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10 mL
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600 mg
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1.24 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
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Reaction Step Four

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